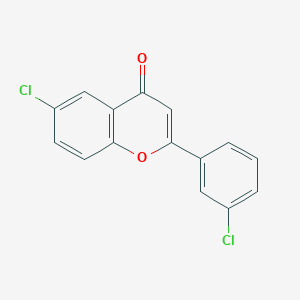
6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 6-chlorocoumarin.
Condensation Reaction: The key step involves a condensation reaction between 3-chlorobenzaldehyde and 6-chlorocoumarin in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. This reaction forms the desired chromenone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence or photostability.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-4H-chromen-4-one: Lacks the 3-chlorophenyl group, making it less complex.
2-(3-Chlorophenyl)-4H-chromen-4-one: Lacks the chlorine atom at the 6th position of the chromenone ring.
4H-Chromen-4-one: The parent compound without any chlorine substitutions.
Uniqueness
6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one is unique due to the presence of chlorine atoms at both the 6th position of the chromenone ring and the 3rd position of the phenyl ring. This dual substitution enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
141109-91-3 |
|---|---|
Formule moléculaire |
C15H8Cl2O2 |
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
6-chloro-2-(3-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H |
Clé InChI |
VHQCVUYEMJHQEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















